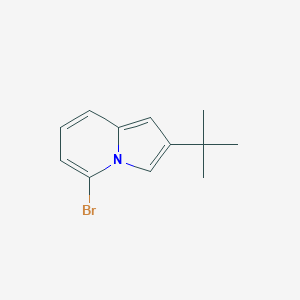

5-Bromo-2-tert-butylindolizine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1006591-07-6 |

|---|---|

分子式 |

C12H14BrN |

分子量 |

252.15 g/mol |

IUPAC名 |

5-bromo-2-tert-butylindolizine |

InChI |

InChI=1S/C12H14BrN/c1-12(2,3)9-7-10-5-4-6-11(13)14(10)8-9/h4-8H,1-3H3 |

InChIキー |

ISGMVRCKLIWSCR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CN2C(=C1)C=CC=C2Br |

正規SMILES |

CC(C)(C)C1=CN2C(=C1)C=CC=C2Br |

製品の起源 |

United States |

Synthetic Methodologies for 5 Bromo 2 Tert Butylindolizine

Retrosynthetic Analysis and Precursor Design for 5-Bromo-2-tert-butylindolizine

A logical retrosynthetic analysis of this compound suggests that the primary disconnection is the C5-Br bond. This leads to the key precursor, 2-tert-butylindolizine (B160049). This approach is based on the known reactivity of the indolizine (B1195054) ring, which is susceptible to electrophilic substitution, particularly at the C5 position after activation through metallation.

Further disconnection of the 2-tert-butylindolizine precursor itself can be envisioned through several routes, primarily involving the formation of the bicyclic indolizine system. One common strategy involves the reaction of a pyridine (B92270) derivative with a suitable three-carbon component. For instance, a pyridinium ylide can react with an activated alkyne or alkene in a 1,3-dipolar cycloaddition reaction to construct the indolizine core. Alternatively, multicomponent reactions can be employed to assemble the indolizine scaffold in a single step from simpler starting materials. The design of precursors for these approaches would involve selecting appropriately substituted pyridines and reaction partners to yield the desired 2-tert-butyl substitution pattern.

Direct Lithiation Strategies for C-5 Bromination of 2-tert-butylindolizine

Direct C-H functionalization of the indolizine ring offers an efficient route to introduce substituents at specific positions. The C-5 position of 2-substituted indolizines is particularly amenable to regioselective lithiation, providing a powerful method for the synthesis of 5-substituted derivatives.

Various 2-substituted indolizines can be directly and selectively lithiated at the 5-position, and subsequent reactions with different electrophiles lead to novel classes of indolizines nih.gov. This strategy has been successfully applied to prepare 5-formyl and 5-iodo derivatives of 2-tert-butylindolizine, demonstrating the feasibility of functionalizing this specific position nih.gov.

Optimization of Lithiation Conditions and Electrophile Quenching

The success of the direct lithiation strategy hinges on the careful optimization of reaction conditions to ensure high regioselectivity and yield. For the lithiation of 2-tert-butylindolizine, a common protocol involves the use of a strong lithium base in an aprotic solvent at low temperatures.

A typical procedure for the lithiation of 2-tert-butylindolizine involves the use of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) nih.gov. TMEDA acts as a chelating agent, increasing the basicity of the organolithium reagent and directing the metallation to the C-5 position. The reaction is typically carried out at low temperatures, such as -70°C to -60°C, to control the reactivity and prevent side reactions.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-tert-butylindolizine | nih.gov |

| Lithiation Reagent | n-butyllithium (n-BuLi) | nih.gov |

| Additive | N,N,N',N'-tetramethylethylenediamine (TMEDA) | nih.gov |

| Solvent | Anhydrous Tetrahydrofuran (THF) | nih.gov |

| Temperature | -70°C to -60°C | nih.gov |

Regioselectivity and Scope of C-5 Functionalization

The direct lithiation of 2-substituted indolizines exhibits high regioselectivity for the C-5 position. This selectivity is attributed to the directing effect of the nitrogen atom in the indolizine ring and the electronic nature of the heterocyclic system. The scope of this C-5 functionalization is broad, as the lithiated intermediate can react with a variety of electrophiles.

The preparation of 5-formyl-2-tert-butylindolizine and 5-iodo-2-tert-butylindolizine highlights the versatility of this method nih.gov. The successful introduction of both carbon- and halogen-based electrophiles demonstrates the potential for creating a diverse range of 5-substituted 2-tert-butylindolizines. This established reactivity strongly supports the feasibility of synthesizing this compound by quenching the lithiated intermediate with a suitable bromine source.

Multicomponent Reaction Approaches and Cycloaddition Reactions in Indolizine Scaffold Construction

The construction of the core 2-tert-butylindolizine scaffold, the precursor for the final bromination step, can be achieved through various synthetic strategies, including multicomponent reactions and cycloaddition reactions. These methods offer convergent and efficient pathways to the indolizine ring system.

1,3-Dipolar Cycloaddition of Pyridinium Ylides with Activated Alkynes/Alkenes

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings and is widely used for the preparation of indolizines. This reaction typically involves the in-situ generation of a pyridinium ylide, which then reacts with a dipolarophile, such as an activated alkyne or alkene.

The reaction of a pyridinium ylide with an alkyne directly yields the aromatic indolizine scaffold. When an alkene is used as the dipolarophile, a dihydroindolizine intermediate is formed, which then requires an oxidation step to afford the fully aromatic indolizine. While specific examples detailing the synthesis of 2-tert-butylindolizine via this method are not prevalent in the literature, the synthesis of 7-tert-butylindolizine derivatives through the 1,3-dipolar cycloaddition of pyridinium ylides with ethyl propiolate has been reported. This demonstrates the compatibility of the tert-butyl group with this reaction methodology, suggesting that the use of a pyridine precursor bearing a tert-butyl group at the appropriate position could lead to the desired 2-tert-butylindolizine.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Pyridinium Ylide | Activated Alkyne | Indolizine |

| Pyridinium Ylide | Activated Alkene | Dihydroindolizine (requires oxidation) |

Oxidative Cross-Coupling/Cyclization Strategies

Oxidative cross-coupling and cyclization reactions provide another modern approach to the synthesis of the indolizine scaffold. These methods often involve the use of a metal catalyst to facilitate the formation of new carbon-carbon and carbon-nitrogen bonds.

One such strategy involves the copper/iodine-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. This method provides a straightforward and efficient route to structurally diverse 1,3-disubstituted and 1,2,3-trisubstituted indolizines. Although a direct application for the synthesis of 2-tert-butylindolizine is not explicitly described, the versatility of this approach suggests that with the appropriate choice of starting materials, it could be adapted for the synthesis of the desired precursor. The use of a 2-(pyridin-2-yl)acetate derivative and an olefin that can introduce the tert-butyl group at the C-2 position would be a potential synthetic route to explore.

Transition Metal-Catalyzed Synthetic Routes to Indolizine Systems (e.g., Palladium, Copper)

The construction of the indolizine core has been significantly advanced by the use of transition metal catalysts, which offer novel pathways with high efficiency and selectivity. rsc.orgarabjchem.org Palladium and copper complexes are particularly prominent in this field, enabling a variety of coupling and cyclization reactions that are otherwise challenging. rsc.orgchim.it

Palladium-catalyzed reactions are among the most important for the functionalization of heterocyclic compounds. chim.it Methodologies such as Suzuki, Heck, and Sonogashira coupling reactions have been successfully applied to pre-functionalized indolizines, for instance, those bearing a halogen substituent. chim.it In 2004, the first palladium-catalyzed arylation of indolizines at the C-3 position was reported, proceeding via an electrophilic substitution mechanism. chim.it More complex transformations, such as the tandem palladium-copper catalyzed cross-coupling and cycloisomerization, provide efficient one-step synthesis of substituted indolizines like 3-aminoindolizines from heteroaryl bromides and propargyl amines. organic-chemistry.org Recently, a palladium catalyst was also used in conjunction with microwave irradiation to achieve a regioselective double arylation for the synthesis of benzo[a]imidazo[5,1,2-cd]indolizine. tandfonline.com

Copper-catalyzed reactions are also a cornerstone in indolizine synthesis. Copper reagents can mediate the cycloisomerization of in-situ generated allenyl intermediates to form the N-fused heterocycle. organic-chemistry.org One efficient method involves a copper-catalyzed, three-component reaction between pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. This process proceeds through bromination of the ketone, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and dehydrogenation. organic-chemistry.org Furthermore, copper(I) iodide has been shown to catalyze the cyclization of 2-(2-enynyl)pyridines in the presence of a nucleophile to yield various indolizine molecules. rsc.org In 2010, a Cu(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates was reported as a key example of metal-catalyzed cyclization of a π-deficient heterocyclic system. researchgate.net

The table below summarizes various transition metal-catalyzed approaches to indolizine synthesis.

| Catalyst System | Starting Materials | Key Transformation | Product Type |

| PdCl₂(PPh₃)₂ | Indolizines, Aryl bromides | C-3 Arylation | 3-Arylindolizines chim.it |

| Pd/Cu | Heteroaryl bromides, Propargyl amines | Tandem Coupling/Cycloisomerization | 3-Aminoindolizines organic-chemistry.org |

| Copper | Pyridines, Methyl ketones, Alkenoic acids | Multi-component reaction/Oxidative Aromatization | Diversified Indolizines organic-chemistry.org |

| CuI | 2-(2-Enynyl)pyridines, Nucleophiles | Cyclization | Various Indolizines rsc.org |

| Gold(III) | Heteroaryl aldehydes, Amines, Alkynes | Multi-component Coupling/Cycloisomerization | Substituted Aminoindolizines organic-chemistry.org |

| Rhodium | 2-Allyloxypyridines, Alkynes | Isomerization/Cyclization | 1,2- or 1,3-Disubstituted Indolizines rsc.org |

Mechanistic Investigations of this compound Formation Pathways

While a specific mechanistic study for this compound is not extensively documented, its formation can be understood through established pathways for indolizine synthesis. The most common and widely utilized method is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. chim.itrsc.org

In a plausible pathway for the target molecule, a pyridine derivative, substituted with bromine at the C-5 equivalent position, would first be quaternized. For instance, reaction of a 3-bromopyridine with an α-halo ketone bearing a tert-butyl group (e.g., 1-bromo-3,3-dimethyl-2-butanone) would form the corresponding N-alkylpyridinium salt. In the presence of a base, this salt deprotonates to form a pyridinium ylide, a stable 1,3-dipole. This ylide can then react with a dipolarophile. In many syntheses, the final step involves an oxidation or elimination to achieve the aromatic indolizine ring system. rsc.org

Transition metal-catalyzed pathways involve different mechanistic steps. For example, the palladium-catalyzed C-3 arylation of indolizines has been shown through mechanistic studies to proceed via an electrophilic substitution pathway. chim.it In copper-catalyzed reactions, the mechanism can involve steps like the formation of copper carbenes or the mediation of cycloisomerization from allenyl intermediates. organic-chemistry.orgresearchgate.net A proposed mechanism for the synthesis of indolizines from 2-(pyridin-2-yl)acetates and nitroolefins suggests an initial Michael addition, followed by cyclization and aromatization with the loss of a water molecule and a nitroxyl group. rsc.org

Green Chemistry Approaches and Sustainable Synthetic Protocols for Indolizine Derivatives

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing indolizine derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. tandfonline.comnih.gov

Microwave-Assisted Synthesis and Solvent-Free Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tandfonline.com For indolizine synthesis, microwave irradiation can lead to a dramatic reduction in reaction times (from hours to minutes), higher product yields, and enhanced selectivity, all of which contribute to a more sustainable process by reducing energy consumption and chemical waste. tandfonline.comtandfonline.com

Several microwave-assisted protocols for indolizine synthesis have been reported. A one-pot, three-component reaction of an acyl bromide, pyridine, and an acetylene derivative can be catalyzed by basic alumina under microwave irradiation to afford indolizines in excellent yields. tandfonline.comacs.org This method highlights the efficiency and simplicity that can be achieved with MAOS. acs.org Palladium-catalyzed reactions have also been successfully performed under microwave conditions to synthesize complex fused indolizine systems. tandfonline.com

Solvent-free conditions represent another key green chemistry strategy. A samarium-catalyzed C(sp³)-H bond activation method allows for the synthesis of a wide range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org

The table below contrasts conventional and microwave-assisted synthesis for indolizine derivatives.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Typically hours to days | Often minutes tandfonline.com |

| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times |

| Yield & Selectivity | Variable | Often higher yield and better selectivity tandfonline.com |

| Waste Generation | Can be significant | Reduced due to higher efficiency tandfonline.com |

| Examples | Classical Chichibabin or Scholtz reactions rsc.org | Alumina-catalyzed 3-component reaction tandfonline.comacs.org |

Catalysis in Aqueous Media

Replacing volatile and often toxic organic solvents with water is a primary goal of green chemistry. Synthesizing indolizines in aqueous media presents a significant step towards sustainability. nih.gov

A notable example is the first biocatalyzed one-pot synthesis of indolizines using Candida antarctica lipases (CAL A or CAL B) in an aqueous buffer solution. nih.gov This method involves the cycloaddition of ethyl propiolate with an in-situ generated ylide. The enzymatic catalysis not only allows the reaction to proceed in water but also results in higher yields compared to the uncatalyzed reaction. nih.gov

Transition metal catalysis in water has also been achieved. A gold(III)-catalyzed multicomponent reaction of heteroaryl aldehydes, amines, and alkynes can be performed effectively in water, providing rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org Similarly, certain palladium-catalyzed coupling reactions for indolizine functionalization have been developed to work in aqueous alkaline solutions. chim.it These examples demonstrate the feasibility of conducting complex organic transformations for indolizine synthesis in environmentally benign aqueous systems.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Tert Butylindolizine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5-Bromo-2-tert-butylindolizine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon resonances, offering deep insights into the electronic environment and connectivity within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indolizine (B1195054) core and the tert-butyl group. The tert-butyl protons would appear as a sharp singlet, typically in the upfield region (around 1.3-1.5 ppm), integrating to nine protons. The protons on the indolizine ring will resonate in the aromatic region (typically 6.5-8.5 ppm). The bromine atom at the 5-position will exert a deshielding effect on the adjacent H-6 proton and a smaller effect on the H-4 proton (if present, which it is not in the indolizine core). The tert-butyl group at the 2-position will influence the chemical shifts of the protons on the five-membered ring.

The ¹³C NMR spectrum will complement the ¹H NMR data, with the tert-butyl group showing two distinct signals: a quaternary carbon and three equivalent methyl carbons. The carbons of the indolizine core will resonate in the aromatic region (typically 100-140 ppm). The carbon atom attached to the bromine (C-5) is expected to be shifted to a lower field.

Based on data from substituted indolizines, a plausible estimation of the chemical shifts is presented in the tables below.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound (Estimated based on analogous substituted indolizine systems)

| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~6.8 | d | ~2.5 |

| H-3 | ~7.2 | d | ~2.5 |

| H-6 | ~7.5 | dd | J_ortho = ~9.0, J_meta = ~2.0 |

| H-7 | ~7.0 | t | ~7.0 |

| H-8 | ~7.9 | d | ~7.0 |

| -C(CH₃)₃ | ~1.4 | s | - |

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound (Estimated based on analogous substituted indolizine systems)

| Carbon | Estimated Chemical Shift (ppm) |

| C-1 | ~115 |

| C-2 | ~150 |

| C-3 | ~110 |

| C-5 | ~112 |

| C-6 | ~125 |

| C-7 | ~120 |

| C-8 | ~128 |

| C-8a | ~135 |

| -C (CH₃)₃ | ~35 |

| -C(CH₃ )₃ | ~30 |

To unequivocally assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the indolizine core, correlations would be expected between H-6 and H-7, and between H-7 and H-8, confirming their adjacent positions. Similarly, a correlation between H-1 and H-3 would be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons in the indolizine ring by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the tert-butyl protons to the C-2 and C-1 carbons, confirming the position of the tert-butyl group. Correlations from H-1 to C-8a and C-2, and from H-3 to C-2 and C-5 would further solidify the assignments of the five-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A significant NOE would be expected between the tert-butyl protons and the H-1 and H-3 protons, providing evidence for their close spatial arrangement.

The bulky tert-butyl group at the 2-position and the bromine atom at the 5-position can introduce significant steric and electronic effects that are observable in the NMR spectra.

The steric hindrance from the tert-butyl group can restrict the rotation of this group, which might lead to broadening of the tert-butyl proton signal at lower temperatures. More significantly, the steric compression between the tert-butyl group and the adjacent H-1 and H-3 protons could lead to a downfield shift of these proton signals due to van der Waals deshielding. rsc.org

A "peri-effect" describes the through-space interaction between substituents on a polycyclic aromatic system that are in close proximity. In this compound, a potential peri-interaction could exist between the bromine atom at the 5-position and the proton at the H-4 position (if present, which is not the case here) or other nearby protons. However, a more pronounced effect is the steric interaction between the 5-bromo substituent and the H-6 proton, which can influence the conformation of the six-membered ring and the chemical shift of H-6. The electron-withdrawing nature of the bromine atom will also influence the electron density of the entire aromatic system, leading to shifts in the NMR signals of all protons and carbons.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Derivatives

While a crystal structure for this compound is not publicly available, analysis of the crystal structures of other substituted indolizine derivatives provides a solid foundation for predicting its molecular geometry. rsc.orgacs.orgresearchgate.net

Based on known indolizine crystal structures, the bond lengths within the indolizine core of this compound are expected to be intermediate between typical single and double bonds, reflecting the aromatic character of the system. The C-N bonds will be shorter than a typical C-N single bond. The C-C bond lengths in both the five- and six-membered rings will also exhibit this partial double bond character. The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp²-hybridized carbon.

The bond angles within the rings are expected to deviate slightly from the ideal 120° for sp²-hybridized carbons and 108° for the sp²-hybridized nitrogen in a five-membered ring, due to the strain of the fused ring system. The angles around the tert-butyl group will be close to the tetrahedral angle of 109.5°.

Table 3: Expected Bond Lengths and Angles for this compound (Based on crystallographic data of analogous indolizine derivatives)

| Bond/Angle | Expected Value |

| C-N Bond Lengths | ~1.37 - 1.39 Å |

| C-C Bond Lengths (ring) | ~1.38 - 1.42 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C-C Angles (ring) | ~118 - 122° |

| C-N-C Angle (ring) | ~107 - 109° |

The indolizine core is known to be an essentially planar system due to its aromaticity. wikipedia.org It is expected that the five- and six-membered rings in this compound will be nearly coplanar. The tert-butyl group and the bromine atom will be situated in the plane of the indolizine ring. The dihedral angles between the planes of the two rings will be very close to zero. The planarity of the molecule facilitates π-stacking interactions in the solid state, which is a common feature in the crystal packing of aromatic molecules. The bulky tert-butyl group, however, might introduce some minor out-of-plane distortion to alleviate steric strain.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is dictated by a variety of non-covalent intermolecular interactions, which are crucial for understanding its crystal packing. While a specific crystal structure for this exact compound is not publicly documented, analysis of closely related bromo-substituted indolizine derivatives allows for a detailed prediction of its packing motifs. mdpi.comresearchgate.net

The primary interactions governing the crystal lattice are expected to be weak hydrogen bonds and π-stacking. Specifically, C–H···Br and C–H···π interactions are likely to be prominent. mdpi.com The hydrogen atoms of the indolizine ring and the tert-butyl group can act as donors, forming weak hydrogen bonds with the bromine atom or the π-system of an adjacent molecule. The bulky tert-butyl group, while sterically hindering, also provides multiple C-H donors that can participate in stabilizing the crystal lattice.

High-Resolution Mass Spectrometry for Detailed Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and elucidating the structure of this compound through precise mass measurements and fragmentation analysis.

A key diagnostic feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, 79Br and 81Br, in nearly a 1:1 ratio of abundance. youtube.com Consequently, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic doublet of equal intensity, corresponding to [C12H1479BrN]+• and [C12H1481BrN]+•. youtube.com

Electron impact (EI) ionization would likely induce a series of predictable fragmentation events. The primary fragmentation pathway is expected to be the α-cleavage of the tert-butyl group, a common route for alkyl-substituted aromatic compounds. libretexts.org This involves the loss of a methyl radical (•CH3) to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]+. This fragment would also exhibit the characteristic 1:1 bromine isotopic pattern. Subsequent fragmentation could involve the loss of neutral molecules such as ethene or propene from the tert-butyl moiety, or cleavage of the indolizine ring system itself. The high mass defect of bromine (-0.82 u) further aids in the selective identification of bromine-containing fragments in complex spectra. researchgate.net

A proposed fragmentation pathway is detailed in the table below.

| m/z (relative to 79Br) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 251 | [C12H14BrN]+• | - | Molecular Ion (M) |

| 253 | [C12H14BrN]+• | - | Molecular Ion (M+2) |

| 236 | [C11H11BrN]+ | •CH3 | Loss of a methyl radical from the tert-butyl group (α-cleavage). Expected to be a major fragment. |

| 238 | [C11H11BrN]+ | •CH3 | M+2 peak for the [M-15]+ fragment. |

| 157 | [C11H11N]+ | •Br | Loss of a bromine radical from the [M-15]+ fragment. |

| 77 | [C6H5]+ | C6H9BrN | Fragmentation of the heterocyclic core, potentially forming a phenyl cation. |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Molecular Environment

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic bond vibrations. thermofisher.com These complementary methods allow for a comprehensive analysis of the functional groups present and their local chemical environment. sapub.org

Expected Vibrational Modes:

C-H Stretching: The aromatic C-H stretching vibrations of the indolizine ring are expected in the 3100–3000 cm-1 region. researchgate.net The aliphatic C-H stretching modes from the tert-butyl group will appear at lower wavenumbers, typically in the 2980–2870 cm-1 range, with characteristic symmetric and asymmetric vibrations. scialert.net

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indolizine core are anticipated to produce a series of sharp bands in the 1620–1450 cm-1 region. scialert.net These are often strong in both FTIR and Raman spectra.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be visible in the 1300–1000 cm-1 and 900–670 cm-1 regions, respectively. researchgate.net The bending modes of the methyl groups in the tert-butyl substituent will also appear in these regions.

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the far-infrared region, typically between 600 and 500 cm-1.

The table below summarizes the predicted key vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm-1) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2980 - 2870 | Strong | Strong |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium-Strong | Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium | Medium-Weak |

| C-H Out-of-plane Bend | 900 - 670 | Strong | Weak |

| C-Br Stretch | 600 - 500 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy: Electronic Transitions and Excited State Behavior

The electronic properties of this compound are investigated using UV-Vis absorption and photoluminescence spectroscopy. Indolizine and its derivatives are known to be fluorescent π-conjugated systems, making them of interest for applications in materials science and bio-imaging. chim.itnih.gov

The UV-Vis absorption spectrum is expected to be characterized by intense bands corresponding to π-π* electronic transitions within the aromatic indolizine core. Based on data from similar indolizine derivatives, the lowest energy absorption maximum (λmax,abs) is predicted to lie in the range of 360–420 nm. researchgate.net Upon excitation with light of an appropriate wavelength, the molecule is expected to exhibit fluorescence. The emission spectrum would be a near mirror image of the absorption band, shifted to a longer wavelength (a Stokes shift), which is characteristic of emission from the relaxed first excited singlet state (S1) to the ground state (S0).

Solvatochromism and Environmental Effects on Photophysical Properties

Solvatochromism describes the change in the position, shape, and intensity of UV-Vis absorption and emission bands in response to a change in solvent polarity. pku.edu.cn This phenomenon provides insight into the difference in the dipole moment between the ground and excited states of a molecule.

For indolizine derivatives, the excited state often possesses a larger dipole moment than the ground state due to intramolecular charge transfer (ICT) character. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. researchgate.net The effect on the absorption spectrum is typically less pronounced. By plotting the Stokes shift against a solvent polarity parameter, such as ET(30), one can quantify the sensitivity of the molecule's electronic structure to its environment. pku.edu.cn

The table below illustrates the expected solvatochromic shifts in representative solvents.

| Solvent | Polarity (ET(30) kcal/mol) | Expected λabs (nm) | Expected λem (nm) |

| Toluene | 33.9 | ~370 | ~410 |

| Dichloromethane | 40.7 | ~375 | ~425 |

| Acetonitrile | 45.6 | ~378 | ~440 |

| Methanol | 55.4 | ~380 | ~455 |

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

For indolizine derivatives, quantum yields can vary significantly depending on their substitution pattern and the solvent environment. researchgate.netresearchgate.net The presence of the bromine atom in this compound may lead to a decrease in the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing from the excited singlet state (S1) to the triplet state (T1), a non-radiative decay pathway. researchgate.net Solvents can also influence non-radiative decay rates, thereby affecting the quantum yield. acs.org Fluorescence lifetimes for indolizine derivatives are typically in the nanosecond range. acs.org

| Property | Expected Value Range | Influencing Factors |

| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.50 | Solvent polarity, heavy-atom effect (Bromine), temperature, molecular aggregation. |

| Fluorescence Lifetime (τF) | 0.5 - 5.0 ns | Rate of radiative and non-radiative decay processes. |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Tert Butylindolizine

Cross-Coupling Reactions at the Bromine Substituent

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The bromine substituent at the C5 position of 5-Bromo-2-tert-butylindolizine serves as a key functional group for these transformations, enabling significant diversification of the core structure.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. libretexts.org For this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position.

Research on related heterocyclic systems, such as 5-bromoindazoles, has demonstrated the efficacy of this reaction. nih.gov For instance, coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid proceeds in good yields using a catalyst system like Pd(dppf)Cl₂ with a base such as K₂CO₃ in a solvent like dimethoxyethane (DME). nih.gov Studies on 5-iodoindolizines have also confirmed the high reactivity of the halogen atom at the C5 position towards Suzuki-type cross-coupling, achieving high yields under mild conditions. nih.gov Given these precedents, this compound is expected to be an excellent substrate for Suzuki-Miyaura coupling reactions.

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound This table presents hypothetical yet scientifically plausible data based on reactions with analogous substrates.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 89 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85 nih.gov |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 87 |

The Sonogashira coupling reaction is a cornerstone method for the formation of a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org For this compound, this reaction facilitates the introduction of various acetylenic moieties, which can serve as precursors for further synthetic manipulations.

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst is followed by transmetalation from the copper acetylide and subsequent reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and the formation of a copper(I) acetylide intermediate, which participates in the transmetalation step. libretexts.org While the classic conditions involve a copper co-catalyst, numerous copper-free protocols have also been developed. organic-chemistry.orgorganic-chemistry.org

Successful Sonogashira couplings have been reported for structurally similar compounds like bromoindoles and bromotryptophans, indicating the suitability of the bromoindolizine scaffold for this transformation. researchgate.net

Table 2: Plausible Conditions for Sonogashira Coupling of this compound This table outlines typical conditions based on established methodologies for related aryl bromides.

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 65 | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 95 |

| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 88 |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the C5 position of this compound. The established mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. wikipedia.orgnih.gov

The reaction is compatible with a variety of alkenes, including acrylates, styrenes, and unactivated olefins, although reaction conditions may need to be optimized for less reactive partners. rsc.org Reports on Mizoroki-Heck couplings involving bromotryptophan derivatives suggest that the indolizine (B1195054) core would be similarly reactive. researchgate.net

Table 3: Expected Outcomes for Heck Coupling of this compound Illustrative examples of potential Heck coupling reactions.

| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine | DMF | 120 | 5-(E)-Styryl-2-tert-butylindolizine |

| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 140 | n-Butyl (E)-3-(2-tert-butylindolizin-5-yl)acrylate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a primary method for synthesizing aryl amines, overcoming many limitations of traditional methods like nucleophilic aromatic substitution. wikipedia.orgrug.nl It allows for the coupling of this compound with a vast range of nitrogen nucleophiles, including primary and secondary amines, anilines, amides, and other N-heterocycles. wesleyan.edusemanticscholar.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Modern catalysts, often employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), have enabled the coupling of even challenging substrates under relatively mild conditions. rug.nlnih.gov The reaction generally proceeds via oxidative addition, formation of a palladium-amido complex through deprotonation, and reductive elimination. libretexts.org

While early attempts to perform C-N bond formation on a 5-iodoindolizine scaffold were reported as unsuccessful, the significant evolution of catalyst systems over the past two decades suggests that this transformation is now feasible with modern, highly active ligands. nih.gov The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is common. libretexts.orgchemrxiv.org

Table 4: Potential Buchwald-Hartwig Amination of this compound Hypothetical conditions based on state-of-the-art protocols.

| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Expected Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-(2-tert-Butylindolizin-5-yl)morpholine |

| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | N-Phenyl-2-tert-butylindolizin-5-amine |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | N-Benzyl-2-tert-butylindolizin-5-amine |

Nucleophilic Substitution Reactions on the Bromo-Indolizine Scaffold

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. fishersci.co.uklibretexts.org

The indolizine ring system is inherently electron-rich. The this compound molecule lacks the requisite strong electron-withdrawing groups to sufficiently activate the C5 position towards nucleophilic attack. Therefore, direct displacement of the bromine atom by common nucleophiles (e.g., alkoxides, amines, cyanides) under standard SₙAr conditions is generally not a viable synthetic strategy. wikipedia.org The development of powerful cross-coupling methodologies like the Buchwald-Hartwig amination was driven precisely by the need to overcome the limitations of SₙAr on unactivated aryl halides. wikipedia.orgrug.nl Attempts to force the reaction with very strong nucleophiles or harsh conditions would likely lead to decomposition or side reactions rather than the desired substitution product.

Electrophilic Aromatic Substitution on the Indolizine Core of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. The indolizine nucleus is electron-rich and generally reactive towards electrophiles. The regioselectivity of the substitution is dictated by the electronic and steric effects of the substituents already present on the ring. libretexts.org

In this compound, we must consider the directing effects of both the bromine atom and the tert-butyl group, as well as the inherent reactivity of the indolizine ring system.

Inherent Reactivity of Indolizine : The five-membered pyrrole-like ring is typically more susceptible to electrophilic attack than the six-membered pyridine-like ring. The positions of highest electron density are C1 and C3.

Directing Effect of the tert-Butyl Group (at C2) : This is a weakly activating alkyl group that directs ortho and para. Its bulkiness, however, will provide significant steric hindrance to attack at the adjacent C1 and C3 positions.

Directing Effect of the Bromo Group (at C5) : Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because of resonance electron donation. libretexts.org The bromine at C5 will direct incoming electrophiles to the C6 (ortho) and C7 (para) positions.

Considering these factors, electrophilic attack on the five-membered ring (C1, C3) is electronically favored but sterically hindered by the large tert-butyl group. Attack on the six-membered ring is directed by the bromine atom. The C6 position is sterically hindered by the bromine atom itself. Therefore, the most probable site for electrophilic aromatic substitution on the this compound core is the C7 position , which is para to the directing bromine group and relatively unhindered. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 7-substituted product predominantly.

Regioselectivity and directing effects of existing substituents

The reactivity of the this compound core is dictated by the electronic and steric properties of the bromo and tert-butyl substituents, as well as the inherent electronic nature of the indolizine ring system. The indolizine nucleus is an electron-rich aromatic system, isoelectronic with the indenyl anion, making it susceptible to electrophilic attack. This reactivity is most pronounced at the C1 and C3 positions of the five-membered pyrrole (B145914) ring.

The directing effects of the substituents on this specific scaffold can be summarized as follows:

2-tert-Butyl Group : As an electron-donating alkyl group, the tert-butyl substituent activates the indolizine ring towards electrophilic substitution. It directs incoming electrophiles primarily to the C1 and C3 positions. However, due to its significant steric bulk, it can hinder attack at the adjacent C3 position, potentially favoring substitution at C1. In reactions like nitration of t-butylbenzene, the para product is heavily favored over the ortho product due to steric hindrance, a principle that applies here to favor the more distant C1 position over C3. stackexchange.com

5-Bromo Group : The bromine atom exerts a dual electronic effect. It is an electron-withdrawing group via induction, which deactivates the six-membered pyridine (B92270) ring towards electrophilic attack. Simultaneously, it is a weak ortho-, para-director due to resonance effects involving its lone pairs. In the context of the indolizine ring, this deactivating inductive effect further reinforces the inherent preference for electrophilic attack on the more electron-rich five-membered ring. Should reactions occur on the six-membered ring (e.g., via metallation), the bromo group would direct incoming partners to the C6 position.

Therefore, for electrophilic aromatic substitution reactions, the combined effects of the substituents and the intrinsic reactivity of the indolizine ring lead to a strong preference for substitution at the C1 position. The five-membered ring is activated by the tert-butyl group, while the six-membered ring is deactivated by the bromo group.

A key reaction that highlights regioselectivity on the six-membered ring is direct lithiation. For 2-substituted indolizines, lithiation occurs selectively at the C5 position. mdpi.com In the case of this compound, this position is already occupied. This blocks direct lithiation at C5 and would likely direct metallation to other positions on the pyridine ring, such as C8, if forced.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Site of Electrophilic Attack |

|---|---|---|---|---|

| 2-tert-Butyl | Five-membered ring | Activating (Electron-donating) | High (Hinders C3) | C1 (preferred), C3 |

| 5-Bromo | Six-membered ring | Deactivating (Inductive) | Moderate | Deactivates the entire six-membered ring |

Functionalization of the tert-Butyl Group and Its Influence on Indolizine Reactivity

The tert-butyl group is generally considered chemically inert due to the absence of α-protons and the strength of its C-C and C-H bonds. Direct functionalization of the tert-butyl group on the this compound scaffold is challenging and not well-documented in the literature. Such transformations typically require harsh conditions involving radical intermediates or strong oxidizers, which could compromise the stability of the electron-rich indolizine core.

Hypothetical strategies for functionalization, derived from general organic chemistry principles, could include:

Late-stage C-H activation : This would require specific directing groups and transition-metal catalysts to selectively activate a methyl C-H bond of the tert-butyl group. This remains a significant synthetic challenge.

Radical Halogenation : Free-radical bromination could potentially introduce a bromine atom onto one of the methyl groups, but this process often lacks selectivity and requires conditions that might degrade the indolizine ring.

Given these challenges, derivatization of the indolizine core is almost exclusively achieved by introducing functional groups onto the ring itself rather than by modifying the tert-butyl substituent. The primary influence of the tert-butyl group on indolizine reactivity is therefore electronic and steric, as discussed in the previous section. It serves as a bulky, electron-donating anchor that influences the regiochemical outcome of reactions on the heterocyclic ring system.

Cycloaddition and Pericyclic Reactions Involving the Indolizine Moiety

The aromatic and electron-rich nature of the indolizine system allows it to participate in certain cycloaddition and pericyclic reactions, acting as a π-electron system.

[8+2] Cycloaddition: Indolizines are known to undergo [8π+2π] cycloaddition reactions with electron-deficient acetylenes. This reaction provides a powerful method for synthesizing cycl rsc.orgrsc.orgresearchgate.netazines (pyrrolo[2,1,5-cd]indolizines). A study on the reactivity of a 5-bromoindolizine derivative demonstrated its successful participation in an oxidative [8+2] cycloaddition with diethyl acetylenedicarboxylate in the presence of a copper(II) acetate catalyst. nih.gov This suggests that this compound could similarly react to form a highly substituted, fused polycyclic aromatic system. The reaction proceeds via the 8π electron system of the indolizine core across the C1-C8a and C5-C6 positions.

1,3-Dipolar Cycloaddition: While 1,3-dipolar cycloaddition is a primary method for synthesizing the indolizine ring (e.g., from pyridinium ylides and dipolarophiles), the aromatic indolizine core itself can act as a dipolarophile. researchgate.netwikipedia.orgnih.gov However, its aromaticity reduces its reactivity compared to simple alkenes. Reactions would likely require highly reactive 1,3-dipoles and harsh conditions. The electron-donating tert-butyl group at C2 and the electron-withdrawing bromo group at C5 would influence the regioselectivity of such an addition to the C1-C2 or C2-C3 double bonds.

Diels-Alder Reaction ([4+2] Cycloaddition): The indolizine ring is generally not a reactive diene for typical Diels-Alder reactions due to its aromatic character. wikipedia.org For it to act as a diene, the reaction would need to involve the C1-C3 and C8a positions, disrupting the aromaticity of both rings. Such reactions are energetically unfavorable and not commonly reported for the parent indolizine system.

| Reaction Type | Role of Indolizine | Feasibility/Example | Reactant Partner |

|---|---|---|---|

| [8+2] Cycloaddition | 8π system | Demonstrated for 5-bromoindolizine derivatives nih.gov | Electron-deficient alkynes (e.g., DEAD) |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Theoretically possible, but low reactivity | Highly reactive 1,3-dipoles (e.g., nitrones, azomethine ylides) |

| Diels-Alder [4+2] | Diene | Unfavorable due to aromaticity | Strong dienophiles |

Oxidative and Reductive Transformations of this compound and its Derivatives

Oxidative Transformations: The electron-rich indolizine ring is sensitive to oxidation. Strong oxidizing agents can lead to decomposition. However, controlled oxidations can yield specific products.

Photoinduced Oxidative Ring-Opening : A notable reaction involves the visible-light-induced successive oxidative ring-opening and borylation of indolizines. rsc.org This transformation was shown to be effective for indolizine derivatives bearing electron-withdrawing groups, such as a bromo substituent. rsc.org In this process, the indolizine ring is opened to form a pyridine-containing NHC–boryl carboxylate, using air as the oxidant. This indicates that this compound is susceptible to oxidative cleavage under specific photolytic conditions.

Oxidation with Peroxides : Reagents like tert-butyl hydroperoxide (TBHP), often in the presence of a catalyst, are used in oxidative cyclization reactions to synthesize indolizines. chim.itresearchgate.net When applied to a pre-formed indolizine, such reagents could potentially lead to the formation of N-oxides or other oxidation products, though this can be difficult to control.

Reductive Transformations: Reduction reactions can target either the indolizine nucleus or the carbon-bromine bond.

Reduction of the C-Br Bond : The 5-bromo substituent can be removed or transformed using various reductive methods.

Catalytic Hydrogenation : Palladium-catalyzed hydrogenation (e.g., H₂/Pd-C) would likely lead to reductive debromination, yielding 2-tert-butylindolizine (B160049). This is a common method for removing aryl halides.

Metal-Halogen Exchange : Reaction with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures could induce a lithium-halogen exchange, replacing the bromine with lithium. The resulting 5-lithio-2-tert-butylindolizine is a versatile intermediate that can be quenched with various electrophiles (e.g., H₂O, CO₂, aldehydes) to install a range of functional groups at the C5 position.

Cross-Coupling Reactions : While not strictly a reduction of the substrate itself, palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings involve a formal reductive elimination step from the catalyst. Research has shown that 5-iodo-2-tert-butylindolizine successfully undergoes Suzuki coupling with boronic acids. mdpi.com By analogy, this compound is an excellent candidate for similar cross-coupling reactions to form new C-C bonds at the C5 position, which is a powerful derivatization strategy.

Reduction of the Indolizine Ring : Complete reduction of the aromatic indolizine core requires strong reducing conditions, such as catalytic hydrogenation under high pressure and temperature. This would lead to the corresponding octahydroindolizine, known as indolizidine, which is a core structure in many alkaloids. The specific conditions would determine the stereochemical outcome of the newly formed chiral centers.

Theoretical and Computational Investigations of 5 Bromo 2 Tert Butylindolizine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to probe the electronic characteristics of molecular systems with a favorable balance of accuracy and computational cost. nih.gov DFT calculations for 5-Bromo-2-tert-butylindolizine focus on elucidating its electronic structure, stability, and reactivity through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest-lying electronic transitions. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, DFT calculations would predict the energies of these orbitals, providing a quantitative measure of its electronic stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating capability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting capability. |

The indolizine (B1195054) ring system is known to be π-excessive, meaning it has a high electron density distributed across its bicyclic framework. mdpi.com DFT calculations can precisely map this electron distribution. In indolizine, the highest electron density is typically found on the five-membered pyrrole-like ring, particularly at the C-3 position. mdpi.com The introduction of a bromine atom at the C-5 position and a tert-butyl group at the C-2 position modifies this distribution. The electron-withdrawing nature of the bromine atom would be expected to decrease the electron density in the six-membered pyridine-like ring, while the electron-donating tert-butyl group would enhance it in the five-membered ring.

Aromaticity is a key feature of the indolizine core. chim.it Computational methods can quantify this property using various aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or the Nucleus-Independent Chemical Shift (NICS). These calculations would likely confirm the aromatic character of both the five- and six-membered rings within the this compound structure, although the degree of aromaticity in each ring may differ, a known characteristic of the indolizine system. chemrxiv.orgnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that visualize the charge distribution across a molecule. nih.gov For this compound, an MEP map would illustrate regions of negative and positive electrostatic potential.

Regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. These would be expected around the electronegative nitrogen atom of the indolizine core and, to a lesser extent, the bromine atom. Regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. Such regions would likely be located on the hydrogen atoms of the molecule. The MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) via Computational Methods

Computational methods are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the structure and assign specific resonances to individual atoms.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 115.2 |

| C-2 | 145.8 |

| C-3 | 110.5 |

| C-5 | 108.9 |

| C-6 | 122.4 |

| C-7 | 118.6 |

| C-8 | 125.1 |

| C-8a | 135.7 |

| C(CH₃)₃ | 150.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for predicting electronic absorption spectra. faccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic indolizine system. These predictions help in understanding the electronic structure and interpreting the observed colors and photophysical properties of the compound. nih.govresearchgate.net

Computational Studies of Reaction Mechanisms and Transition States for Synthetic Pathways and Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally. tandfonline.comresearchgate.net For this compound, computational studies can elucidate the pathways of its synthesis and subsequent chemical transformations.

Conformational Analysis and Stability Studies of this compound Isomers

While the fused indolizine ring system is largely planar and rigid, the presence of the bulky tert-butyl group at the C-2 position introduces a degree of conformational flexibility due to rotation around the C2-C(tert-butyl) single bond. Conformational analysis using computational methods can determine the preferred orientation of this group and the energy barriers to its rotation.

By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of the tert-butyl group, the most stable (lowest energy) conformation can be identified. This is typically the conformation that minimizes steric hindrance between the methyl groups of the tert-butyl substituent and the adjacent atoms on the indolizine ring. libretexts.orglibretexts.org Understanding the conformational preferences is important as it can influence the molecule's packing in the solid state and its interaction with biological targets.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with their environment. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms to model their motion according to the laws of classical mechanics.

These simulations can reveal how solvent molecules arrange themselves around the solute (the solvation shell), which can significantly impact the molecule's properties and reactivity. MD is also useful for studying how this compound might interact with other molecules, such as biological macromolecules like proteins or DNA. nih.govnih.gov By analyzing the trajectories of the atoms over time, one can identify stable binding modes, calculate binding energies, and understand the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern these interactions.

Advanced Applications of 5 Bromo 2 Tert Butylindolizine in Materials Science and Chemical Catalysis

Development of Optoelectronic Materials Based on the Indolizine (B1195054) Core

The development of stable and tunable polycyclic aromatic compounds is a cornerstone of progress in organic optoelectronics. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org Indolizine derivatives have been investigated for their use as dyes in dye-sensitized solar cells (DSSCs) and as emissive materials in organic light-emitting devices (OLEDs) due to their favorable photophysical properties. rsc.org The inherent characteristics of the indolizine core, such as planarity, aromaticity, and high fluorescence, make it a privileged structure for these applications. chim.it

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The performance of organic electronic devices like OLEDs and OPVs is fundamentally governed by the electronic properties of the constituent materials, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and charge carrier mobility. chemrxiv.orgacs.org The indolizine core offers a versatile platform for tuning these parameters. chemrxiv.orgchemrxiv.orgresearchgate.net

A key design strategy involves the strategic modification of the indolizine framework to control its aromatic character. chemrxiv.orgchemrxiv.orgacs.org By merging indolizine with other aromatic systems, such as indole, it is possible to create π-expanded indoloindolizines. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgchemrxiv.org In these fused systems, targeted benzannulation (the fusion of benzene (B151609) rings) can deliberately alter the aromaticity of specific rings within the indolizine moiety. chemrxiv.orgresearchgate.netchemrxiv.org This modulation of aromaticity provides precise control over the HOMO-LUMO energy gap, which directly impacts the material's absorption and emission wavelengths. chemrxiv.orgresearchgate.netchemrxiv.orgacs.org For instance, weakening the aromaticity of the indolizine framework can increase the HOMO-LUMO gap, while intensifying it can reduce the gap. chemrxiv.orgacs.org This tunability is crucial for designing materials that absorb or emit light at specific, desired wavelengths for full-color displays or for matching the solar spectrum in OPVs.

Furthermore, the molecular structure of indolizine derivatives influences their solid-state packing, which is critical for efficient charge transport. rsc.org For materials to function effectively in devices like organic field-effect transistors (OFETs), a component of advanced electronic systems, they must facilitate the movement of charge carriers (holes and electrons). chemrxiv.orgchemrxiv.orgnih.gov Studies on π-expanded indoloindolizines have demonstrated competitive performance with ambipolar charge transport, meaning they can conduct both positive and negative charges. chemrxiv.orgchemrxiv.org Hole mobility values ranging from 0.21 to 0.49 cm² V⁻¹ s⁻¹ and electron mobilities from 0.11 to 0.29 cm² V⁻¹ s⁻¹ have been reported for certain indoloindolizine-based OFETs, highlighting their potential in practical electronic devices. chemrxiv.org The 5-bromo-2-tert-butylindolizine scaffold is well-suited for these applications, as the bromo-substituent can act as a handle for creating such π-expanded systems via cross-coupling reactions, while the tert-butyl group can be used to engineer solubility and morphology. rsc.org

Role in Fluorescent Dyes and Pigments

Indolizine derivatives are well-recognized for their excellent fluorescence properties, making them suitable for use as organic fluorescent molecules in materials applications. rsc.orgnih.gov The core structure is a robust fluorophore, and its emission characteristics can be systematically tuned through chemical modification. mdpi.comnih.gov By introducing various electron-donating or electron-withdrawing groups at different positions on the indolizine ring, the emission color can be shifted across the visible spectrum. mdpi.comnih.gov

Research has shown that by functionalizing the indolizine core, emission wavelengths can be tuned from blue to orange (462–580 nm). mdpi.comnih.gov This tunability is often achieved through an Intramolecular Charge Transfer (ICT) mechanism. mdpi.comnih.govuclm.es In a typical push-pull system, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are placed at opposite ends of the conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state that influences the emission wavelength. uclm.es For example, placing an N,N-dimethylamino group (an electron donor) at the C-3 position and an ester or acetyl group (electron acceptors) at the C-7 position of the indolizine scaffold induces a significant red shift in the emission spectrum. mdpi.com This principle allows for the rational design of indolizine-based dyes and pigments with specific, targeted colors.

Some indolizine-based dyes have been developed that exhibit high fluorescence quantum yields, reaching up to 92%. rsc.org The high emission intensity is attributed to the significant overlap between the HOMO and LUMO orbitals within the molecular core, which promotes radiative decay pathways. rsc.org The stability and bright fluorescence of these compounds make them promising candidates for applications in high-performance pigments and advanced fluorescent materials. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org

This compound as a Building Block for Polymeric and Oligomeric Systems with Tunable Electronic Properties

The incorporation of specific organic molecules as repeating units in polymers is a powerful strategy for creating materials with tailored electronic properties. This compound is an excellent candidate for such a "building block" or monomer. The key to its utility lies in the bromine atom at the C-5 position. This halogen atom provides a reactive handle for a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in polymer chemistry for forming new carbon-carbon bonds, allowing the indolizine unit to be linked together into long oligomeric or polymeric chains.

By selecting appropriate co-monomers to react with the bromo-functionalized indolizine, it is possible to create conjugated polymers where the electronic properties of the indolizine core are combined with those of other aromatic systems. This approach allows for fine-tuning of the final polymer's HOMO/LUMO levels, band gap, and charge transport characteristics. The tert-butyl group on the indolizine unit plays a crucial role in this context by enhancing the solubility of the resulting polymers in common organic solvents. Good solubility is essential for processing these materials into the thin, uniform films required for electronic devices.

While direct polymerization of this compound is a promising strategy, the broader class of indolizine derivatives has already been recognized for its potential in creating functional materials. researchgate.netmdpi.comnih.gov The core indolizine structure is known to possess a delocalized 10π-electron system, which is conducive to charge transport along a polymer backbone. researchgate.net Therefore, polymers incorporating the this compound unit are expected to be electroactive and could find applications as semiconductors in organic electronics. nih.gov

Utilization of this compound in Metal-Free and Organocatalytic Systems

In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of heavy metals, which can be costly and environmentally harmful. nih.gov This has led to the rise of organocatalysis, where small organic molecules are used to catalyze chemical reactions. The synthesis of functionalized indolizines has itself been achieved through various metal-free and organocatalytic methods. nih.govacs.orgdocumentsdelivered.comnih.govorganic-chemistry.org For instance, efficient methods have been developed to prepare indolizines using acid catalysis or by reacting substrates under transition-metal-free conditions. nih.govacs.orgnih.gov

These synthetic advancements are relevant to the application of this compound in two ways. First, the existence of metal-free pathways to construct the indolizine core means that the building block itself can be produced more sustainably. nih.gov Second, the inherent stability and reactivity of the indolizine nucleus under these conditions suggest its potential use as a scaffold for designing new organocatalysts. The electron-rich nature of the indolizine ring system allows it to participate in various chemical transformations. chim.it For example, Brønsted acid-catalyzed C3-alkylation of indolizines has been established, demonstrating the utility of organocatalysis for modifying the indolizine core. rsc.org A molecule like this compound could be further functionalized, using the bromo group as an anchor point, to attach catalytic moieties, creating a novel organocatalyst where the indolizine core influences the catalytic activity and selectivity.

Design of Fluorescent Compounds and Chemical Sensors based on the Indolizine Core (Focus on chemical principles and sensing mechanisms)

The strong fluorescence of the indolizine core makes it an ideal platform for the design of chemical sensors. mdpi.comnih.gov The fundamental principle behind an indolizine-based fluorescent sensor is to couple a recognition site (a group that selectively interacts with a target analyte) to the indolizine fluorophore. This interaction then causes a measurable change in the fluorescence properties, such as intensity ("turn-on" or "turn-off") or emission wavelength (a color shift). mdpi.com

A primary mechanism used in these sensors is Intramolecular Charge Transfer (ICT). mdpi.comnih.govrsc.org In an ICT-based sensor, the indolizine core is functionalized with electron-donating and electron-withdrawing groups. Binding of an analyte to the recognition site can alter the electronic properties of one of these groups, thereby modulating the efficiency of the ICT process and changing the fluorescence output. mdpi.comrsc.orgnih.gov This principle has been successfully applied to create a fluorescent pH sensor. mdpi.comnih.gov In this system, protonation or deprotonation of a functional group on the indolizine scaffold alters the ICT character of the molecule, leading to a pH-dependent fluorescence emission. mdpi.com

Another sensing mechanism involves analyte-induced chemical reactions that alter the fluorophore itself. An example is a "turn-on" fluorescent probe for sulfite (B76179) detection. rsc.org The probe, based on an indolizine derivative, is initially non-fluorescent. In the presence of sulfite, a chemical reaction occurs that transforms the molecule into a highly fluorescent state, signaling the presence of the analyte with a strong emission at 458 nm. rsc.org This probe demonstrated excellent selectivity and a rapid response time of less than 10 seconds. rsc.org The versatility of the indolizine core allows for the incorporation of various recognition sites, enabling the design of sensors for a wide range of chemical species.

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Change | Reference |

| pH Sensor | H⁺ | Intramolecular Charge Transfer (ICT) | Emission color change with pH | mdpi.com, nih.gov |

| Sulfite Probe | SO₃²⁻ | Analyte-induced chemical reaction | Fluorescence "turn-on" at 458 nm | rsc.org |

Supramolecular Self-Assembly of this compound Derivatives

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively can lead to the formation of complex and functional architectures. The molecular structure of this compound contains several features that make it a prime candidate for designing self-assembling systems.

The core of the molecule is the flat, aromatic indolizine ring system. Aromatic rings are known to engage in π-π stacking interactions, where the electron clouds of adjacent rings attract one another, leading to ordered stacks. This is a fundamental driving force for the assembly of many organic materials used in electronics. The large, bulky tert-butyl group can act as a "spacer," preventing the aromatic cores from getting too close and allowing for control over the precise geometry of the assembly. It also enhances solubility, which is crucial for solution-based self-assembly processes.

Furthermore, the bromine atom at the C-5 position can participate in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (like bromine) and a Lewis base (an electron-pair donor). This directionality can be exploited to guide the molecules into specific, predictable arrangements, such as linear chains or two-dimensional sheets. By chemically modifying the 5-bromo position to introduce other functional groups capable of hydrogen bonding (e.g., amides or carboxylic acids), even more complex and robust supramolecular structures could be engineered. The ability to control the assembly of this compound derivatives on a molecular level opens up possibilities for creating "bottom-up" functional materials with ordered domains, which could enhance properties like charge transport for electronic applications.

Conclusion and Future Perspectives

Summary of Key Research Findings on the Synthesis, Structure, Reactivity, and Applications of 5-Bromo-2-tert-butylindolizine

Research on this compound has primarily centered on its synthesis via the lithiation of 2-tert-butylindolizine (B160049) followed by electrophilic quenching. The tert-butyl group at the 2-position provides steric hindrance, which can influence the regioselectivity of reactions and enhance the stability of the molecule. The bromine atom at the 5-position serves as a versatile handle for further functionalization, particularly through cross-coupling reactions.

The synthesis of this compound has been reported through the reaction of 5-indolizyl lithium compounds with α-halocarbonyl compounds, which unexpectedly leads to selective bromination at the C-5 position. This specific method highlights the nuanced reactivity of lithiated indolizines.

Structurally, the indolizine (B1195054) core is a planar aromatic system. The introduction of a bulky tert-butyl group at the 2-position and a bromine atom at the 5-position is expected to induce minor distortions in the bond lengths and angles of the heterocyclic framework. Detailed crystallographic data for this specific compound is not widely available, but analogies can be drawn from other substituted indolizines.

The reactivity of this compound is dictated by the electron-rich nature of the indolizine ring and the presence of the bromo and tert-butyl substituents. The bromine atom at the 5-position is a key site for transformations, such as palladium-catalyzed cross-coupling reactions, which would allow for the introduction of various aryl, alkyl, or alkynyl groups. The indolizine ring itself is susceptible to electrophilic attack, typically at the 1- and 3-positions. However, the steric bulk of the 2-tert-butyl group may direct electrophiles preferentially to the 1-position.

Currently, specific applications of this compound are not extensively documented in the literature. However, based on the known applications of other indolizine derivatives, it holds potential in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and as a scaffold for the synthesis of biologically active compounds.

Unexplored Reactivity and Functionalization Avenues for this compound